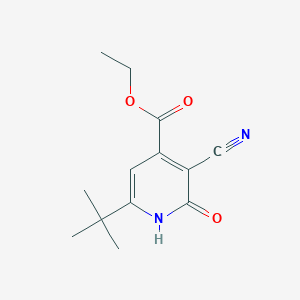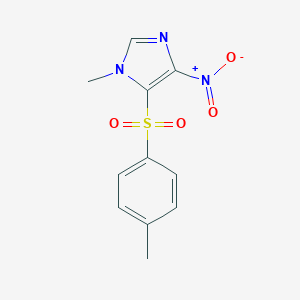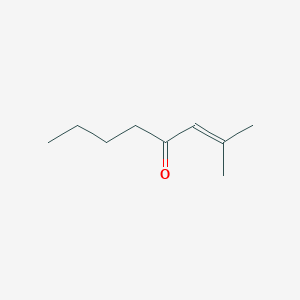
Coenzima Q9
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coenzyme Q9 has a wide range of applications in scientific research:
Biology: Studied for its role in cellular respiration and its impact on cell lifespan.
Mecanismo De Acción
Coenzyme Q9 functions as an electron carrier in the mitochondrial electron transport chain. It transfers electrons from NADH and succinate dehydrogenases to the cytochrome system, facilitating the production of ATP. Additionally, coenzyme Q9 acts as an antioxidant, preventing lipid peroxidation and protecting cells from oxidative damage .
Safety and Hazards
Direcciones Futuras
Coenzyme Q9 has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . With expanding knowledge about CoQ biosynthesis and exploration of new strategies for strain engineering, microbial CoQ production is expected to improve .
Análisis Bioquímico
Biochemical Properties
Coenzyme Q9 serves as an electron carrier in aerobic respiration . Its principal function is to act as an electron carrier between the NADH and succinate dehydrogenases and the cytochrome system . It interacts with several enzymes that catalyze consecutive reactions in the CoQ pathways of Saccharomyces cerevisiae and Escherichia coli .
Cellular Effects
Coenzyme Q9 plays a vital role in various cellular processes. It functions as an intracellular antioxidant, presumably by preventing both the initiation and propagation of lipid peroxidation . It also has a role in the generation of superoxide anions during mitochondrial respiration .
Molecular Mechanism
Coenzyme Q9 exerts its effects at the molecular level through its redox-active benzoquinone ring and a long polyisoprenyl tail that serves as a membrane anchor . It participates in the biosynthesis of coenzyme Q10, and mutations in the enzymes involved in this pathway can result in primary coenzyme Q10 deficiency .
Temporal Effects in Laboratory Settings
The effects of Coenzyme Q9 can change over time in laboratory settings. For instance, it has been shown to attenuate diabetes-induced decreases in antioxidant defense mechanisms
Metabolic Pathways
Coenzyme Q9 is involved in several metabolic pathways. It is synthesized through a complex process that involves multiple modifications of the precursor ring 4-hydroxybenzoic acid . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Coenzyme Q9 is differentially distributed in organs and tissues, which can be explained by local synthesis and transport from one biosynthetic organ and from the diet . It is a lipid-soluble component of cell membranes .
Subcellular Localization
Coenzyme Q9 is primarily located in the mitochondria, where it plays a crucial role in electron transport for aerobic cellular respiration . It may also be found in the cytosol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of coenzyme Q9 involves several steps, starting with the preparation of the benzoquinone ring and the attachment of the isoprenoid side chain. The process typically includes:
Formation of the Benzoquinone Ring: This can be achieved through the oxidation of hydroquinone derivatives.
Attachment of the Isoprenoid Side Chain: The isoprenoid chain is synthesized via the mevalonate pathway and then attached to the benzoquinone ring through a series of condensation reactions.
Industrial Production Methods: Industrial production of coenzyme Q9 often involves microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the isoprenoid precursors, which are then chemically modified to form coenzyme Q9 .
Types of Reactions:
Oxidation and Reduction: Coenzyme Q9 undergoes redox cycling, alternating between its oxidized form (ubiquinone) and reduced form (ubiquinol).
Substitution Reactions: Coenzyme Q9 can participate in substitution reactions, particularly involving its quinone moiety.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and ascorbic acid are often used to convert ubiquinone to ubiquinol.
Major Products:
Comparación Con Compuestos Similares
Coenzyme Q9 is part of a family of ubiquinones, which include coenzyme Q1, Q2, Q4, Q6, Q7, Q8, and Q10. The primary difference among these compounds is the number of isoprenyl units in their side chains:
Coenzyme Q10: The most prevalent form in humans and other mammals, containing ten isoprenyl units.
Coenzyme Q6, Q7, Q8: Found in yeast and bacteria, with varying numbers of isoprenyl units
Uniqueness of Coenzyme Q9: Coenzyme Q9 is unique in its prevalence in rodents and its specific role in their mitochondrial electron transport chain. Its redox properties and antioxidant capabilities make it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGXJSBPSRROMU-WJNLUYJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317880 | |
| Record name | Ubiquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coenzyme Q9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
303-97-9 | |
| Record name | Ubiquinone 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme Q9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ubiquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGW7TYF2DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coenzyme Q9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)
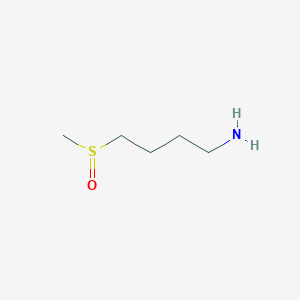
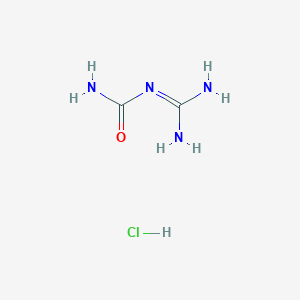
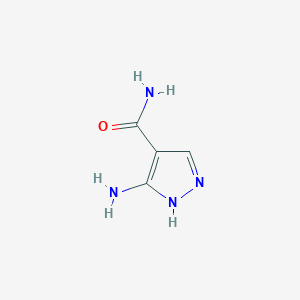
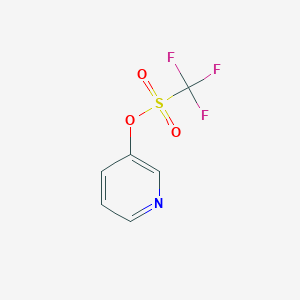
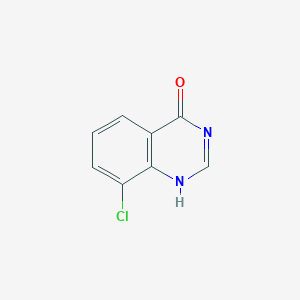
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
